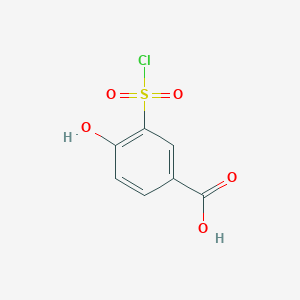

3-(Chlorosulfonyl)-4-hydroxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chlorosulfonyl-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO5S/c8-14(12,13)6-3-4(7(10)11)1-2-5(6)9/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNHBVJEQDQGIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507134 | |

| Record name | 3-(Chlorosulfonyl)-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77719-02-9 | |

| Record name | 3-(Chlorosulfonyl)-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chlorosulfonyl)-4-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(Chlorosulfonyl)-4-hydroxybenzoic Acid: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Bifunctional Reagent in Medicinal Chemistry

3-(Chlorosulfonyl)-4-hydroxybenzoic acid, identified by the CAS number 77719-02-9, is a key bifunctional molecule pivotal to the field of medicinal chemistry and organic synthesis.[1][2][3] Its structure, incorporating a carboxylic acid, a phenolic hydroxyl group, and a highly reactive sulfonyl chloride, makes it a valuable intermediate for the synthesis of a diverse array of complex molecules, most notably sulfonamide derivatives.[4][5] This guide provides an in-depth exploration of its synthesis, chemical properties, reactivity, and applications, with a focus on providing practical insights for researchers in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in various chemical environments. While experimental data for some properties are not widely published, key characteristics can be summarized.

| Property | Value | Source |

| CAS Number | 77719-02-9 | [1][2] |

| Molecular Formula | C₇H₅ClO₅S | [1][6] |

| Molecular Weight | 236.63 g/mol | [1][3] |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not available. For comparison, the related 3-chloro-4-hydroxybenzoic acid hemihydrate melts at 171-173 °C. | |

| Solubility | Expected to be soluble in polar aprotic solvents like DMSO and reactive with protic solvents such as water and alcohols. | [7] |

| pKa | Not experimentally determined. The pKa of the parent 4-hydroxybenzoic acid is 4.54. The electron-withdrawing sulfonyl chloride group is expected to decrease the pKa of the carboxylic acid and the phenolic hydroxyl group. | [8] |

Synthesis of this compound: A Detailed Protocol

The primary route for the synthesis of this compound is the direct chlorosulfonation of 4-hydroxybenzoic acid. This electrophilic aromatic substitution reaction utilizes chlorosulfonic acid as both the solvent and the sulfonating agent.

Causality Behind Experimental Choices:

-

Excess Chlorosulfonic Acid: Using chlorosulfonic acid in large excess serves to drive the reaction to completion and act as the reaction medium.

-

Controlled Temperature: The initial addition of 4-hydroxybenzoic acid is performed at a controlled, low temperature to manage the exothermic nature of the reaction and prevent potential side reactions or degradation of the starting material.

-

Aqueous Workup: The reaction mixture is quenched by carefully adding it to ice water. This serves to precipitate the product, which is typically a solid, and to hydrolyze the excess chlorosulfonic acid.

Experimental Protocol: Chlorosulfonation of 4-Hydroxybenzoic Acid

Materials:

-

4-Hydroxybenzoic acid

-

Chlorosulfonic acid (HSO₃Cl)

-

Ice

-

Deionized water

-

Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add an excess of chlorosulfonic acid.

-

Cool the flask in an ice bath to maintain a low temperature.

-

Slowly and portion-wise, add 4-hydroxybenzoic acid to the stirred chlorosulfonic acid, ensuring the temperature remains controlled.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

-

Carefully and slowly, pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude this compound.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water to remove any remaining acid.

-

The crude product can be further purified by dissolving it in a suitable organic solvent like ethyl acetate, washing the organic layer with brine, drying it over anhydrous sodium sulfate or magnesium sulfate, and removing the solvent under reduced pressure.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three aromatic protons with distinct chemical shifts due to the electronic effects of the three different substituents. The acidic protons of the carboxylic acid and hydroxyl groups will likely appear as broad singlets.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (adjacent to -COOH) | 7.8 - 8.0 | Doublet |

| Aromatic-H (adjacent to -SO₂Cl) | 7.5 - 7.7 | Doublet of doublets |

| Aromatic-H (adjacent to -OH) | 7.0 - 7.2 | Doublet |

| -OH | 10.0 - 12.0 | Broad Singlet |

| -COOH | 12.0 - 14.0 | Broad Singlet |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the substitution pattern on the benzene ring, with the carbons directly attached to the electron-withdrawing groups shifted downfield.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic acid) | 165 - 170 |

| C-OH | 155 - 160 |

| C-SO₂Cl | 135 - 140 |

| Aromatic C-H | 115 - 130 |

| Quaternary Aromatic C | 125 - 145 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |

| O-H stretch (carboxylic acid) | 2500 - 3300 (very broad) |

| C=O stretch (carboxylic acid) | 1680 - 1710 |

| S=O stretch (sulfonyl chloride) | 1370 - 1390 and 1180 - 1200 |

| C-O stretch (hydroxyl) | 1210 - 1260 |

| S-Cl stretch | 550 - 650 |

Mass Spectrometry (Predicted)

In mass spectrometry, the molecular ion peak would be expected at m/z 236 (for the ³⁵Cl isotope) and 238 (for the ³⁷Cl isotope) in an approximate 3:1 ratio. Common fragmentation patterns would involve the loss of SO₂, Cl, and COOH.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. This group readily reacts with a variety of nucleophiles.[9]

Reaction with Amines: The Gateway to Sulfonamides

The most significant reaction of this compound is its reaction with primary and secondary amines to form sulfonamides. This reaction is a cornerstone in the synthesis of numerous pharmaceutical compounds.[4]

Mechanism: The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. A base, such as pyridine or a tertiary amine, is typically added to neutralize the hydrochloric acid byproduct.

Caption: Mechanism of sulfonamide formation from this compound.

Reaction with Other Nucleophiles

Beyond amines, the sulfonyl chloride group can react with other nucleophiles:

-

Alcohols: In the presence of a base, it reacts with alcohols to form sulfonate esters.

-

Water: The sulfonyl chloride is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid, 3-sulfo-4-hydroxybenzoic acid.[7] This necessitates the use of anhydrous conditions for most reactions.

-

Carboxylic Acid and Phenolic Hydroxyl Reactivity: The carboxylic acid and phenolic hydroxyl groups can also participate in reactions, such as esterification or etherification, under appropriate conditions. The relative reactivity of the three functional groups allows for selective transformations, often with the sulfonyl chloride being the most reactive site.

Applications in Drug Development and Organic Synthesis

The primary application of this compound is as a crucial building block in the synthesis of sulfonamide-containing pharmaceuticals.[4] The sulfonamide functional group is a key pharmacophore in a wide range of drugs, including diuretics, antibacterials, and hypoglycemic agents.

While specific examples of commercial drugs synthesized directly from this starting material are not prominently documented in publicly available literature, its structural motif is highly relevant. For instance, the related compound 4-chloro-3-sulfamoylbenzoic acid is a known precursor and metabolite of loop diuretics.

Furthermore, its bifunctional nature allows for its use in the synthesis of more complex molecular scaffolds and as a linker in various chemical biology applications.

Safety and Handling

As a reactive chemical, this compound requires careful handling to ensure safety in a laboratory setting.

-

Hazards: It is expected to be corrosive and an irritant to the skin, eyes, and respiratory tract. The hydrolysis of the sulfonyl chloride group can produce hydrochloric acid, which is also corrosive.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound is moisture-sensitive and should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis, particularly for the development of sulfonamide-based pharmaceuticals. Its unique combination of a reactive sulfonyl chloride, a carboxylic acid, and a phenolic hydroxyl group provides a platform for the synthesis of a wide range of complex molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in research and drug discovery endeavors. While a lack of extensive publicly available experimental data necessitates some prediction of its properties, the foundational chemical principles governing its behavior provide a strong framework for its application in the laboratory.

References

-

Sulfonyl halide. In Wikipedia. Retrieved January 18, 2026, from [Link]

- Reactivity Face-Off: Pyridine-2-sulfonate versus Arylsulfonyl Chlorides in Nucleophilic Substitution. (2025). Benchchem.

- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. (2025). Quick Company.

- 4-Hydroxybenzoic acid-a versatile platform intermediate for value-added compounds. (2018). PubMed.

-

4-Hydroxybenzoic Acid. PubChem. Retrieved January 18, 2026, from [Link]

-

4-Hydroxybenzoic acid. In Wikipedia. Retrieved January 18, 2026, from [Link]

- 4-Hydroxybenzoic acid derivatives synthesized through metabolic engineering of the shikimate pathway. (2018).

- Scheme 10 Mechanism of the reaction of arenesulfonyl chlorides with... (2021).

- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (2021). MDPI.

- Supporting Inform

- 3-(Chlorosulfonyl)-4-methoxybenzoic acid. MySkinRecipes.

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019).

- Supplementary Inform

- This compound synthesis. ChemicalBook.

- A Comparative Guide to the ¹H and ¹³C NMR Characterization of 4-(Chlorosulfonyl)benzoic Acid. (2025). Benchchem.

- This compound (C7H5ClO5S). PubChemLite.

- Fig. 4. 1 H NMR (A)

- An In-depth Technical Guide to the Solubility of 4-(Chlorosulfonyl)benzoic Acid in Organic Solvents. (2025). Benchchem.

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500).

- 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315). NP-MRD.

- This compound | 77719-02-9. ChemicalBook.

-

3-Chloro-4-hydroxybenzoic acid. PubChem. Retrieved January 18, 2026, from [Link]

- 3-Chloro-4-hydroxybenzoic acid 98 3964-58-7. Sigma-Aldrich.

- Synthesis routes of 4-Chloro-3-chlorosulfonylbenzoic acid. Benchchem.

- bmse000328 3,4-Dihydroxybenzoic Acid

- 3-Chloro-4-hydroxybenzoic acid. NIST WebBook.

- Supplementary d

- 1H NMR Spectrum (1D, DMSO, experimental) (HMDB0000500).

- This compound. Sigma-Aldrich.

- This compound. MySkinRecipes.

- Showing Compound 4-Hydroxybenzoic acid (FDB010508). FooDB.

- 4-Hydroxybenzoic Acid | CAS 99-96-7. Selleck Chemicals.

- Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7). Cheméo.

- Summary of experimental solubility data of 4-hydroxybenzoic acid in...

- 3-Chloro-4-hydroxybenzoic acid. Cheméo.

- Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. (2020). PubMed.

- Microbial synthesis of 4-hydroxybenzoic acid

- 5-(Aminosulfonyl)-4-chloro-2-hydroxybenzoic acid. CAS Common Chemistry.

- Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. (2024).

- 4-Hydroxybenzoic Acid - PRODUCT INFORM

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 77719-02-9 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 3-(Chlorosulfonyl)-4-methoxybenzoic acid [myskinrecipes.com]

- 5. This compound [myskinrecipes.com]

- 6. PubChemLite - this compound (C7H5ClO5S) [pubchemlite.lcsb.uni.lu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 9. Sulfonyl halide - Wikipedia [en.wikipedia.org]

3-(Chlorosulfonyl)-4-hydroxybenzoic acid molecular structure and weight

An In-Depth Technical Guide to 3-(Chlorosulfonyl)-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in pharmaceutical and chemical synthesis. We will explore its fundamental physicochemical properties, including its molecular structure and weight, and delve into its synthesis, reactivity, and significant applications. This document is designed to serve as a resource for professionals in research and development, offering field-proven insights, detailed experimental protocols, and critical safety information, all grounded in authoritative scientific sources.

Introduction: A Versatile Synthetic Building Block

This compound (CAS No. 77719-02-9) is a trifunctional organic compound featuring a carboxylic acid, a hydroxyl group, and a reactive chlorosulfonyl group attached to a benzene ring. This unique combination of functional groups makes it an exceptionally valuable and versatile building block in organic synthesis. Its primary utility lies in its role as a precursor for a wide array of more complex molecules, particularly in the development of novel pharmaceutical agents. The chlorosulfonyl moiety is a key functional group for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and diuretic properties[1]. This guide will illuminate the chemical characteristics and practical utility of this important reagent.

Physicochemical Properties and Molecular Structure

A thorough understanding of a compound's properties is foundational to its effective application in research and synthesis.

Molecular Structure and Weight

The core of this compound is a benzoic acid molecule substituted with a hydroxyl group at position 4 and a chlorosulfonyl group at position 3.

The spatial arrangement and electronic nature of these functional groups dictate the molecule's reactivity, which will be discussed in Section 4.

Caption: 2D structure of this compound.

Key Physicochemical Data

The following table summarizes essential data for this compound, critical for experimental design and safety assessment.

| Property | Value | Source(s) |

| CAS Number | 77719-02-9 | [2][4] |

| Appearance | White solid | [5] |

| Melting Point | 213 - 217 °C | |

| InChI Key | UKNHBVJEQDQGIH-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)O | [3] |

Synthesis Pathway and Mechanistic Insights

This compound is most commonly synthesized via electrophilic aromatic substitution, specifically the chlorosulfonation of 4-hydroxybenzoic acid.

Caption: General workflow for the synthesis of the title compound.

Causality in Experimental Choices

-

Reagent: Chlorosulfonic acid serves as both the reagent and the solvent. An excess is used to drive the reaction to completion.

-

Temperature Control: The reaction is typically performed at room temperature (20 °C)[5]. While heating can increase the reaction rate, it can also lead to undesirable side products and decomposition.

-

Quenching: The reaction mixture is added dropwise to ice water. This step is critical for two reasons: it safely quenches the highly reactive excess chlorosulfonic acid, and it causes the desired product, which has low solubility in cold water, to precipitate out of the solution.

-

Purification: Extraction with an organic solvent like ethyl acetate isolates the product from the aqueous acidic mixture. Subsequent washing, drying, and trituration (grinding the solid in a solvent in which it is poorly soluble) removes residual impurities to yield a high-purity final product[5].

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The chlorosulfonyl group is a potent electrophile, making it highly susceptible to nucleophilic attack. This is the key to its primary application: the formation of sulfonamides.

When reacted with a primary or secondary amine, the chlorosulfonyl group is readily displaced to form a stable sulfonamide linkage, releasing hydrochloric acid as a byproduct. This reaction is fundamental to the synthesis of a vast number of biologically active molecules.

Caption: Reaction of the title compound to form sulfonamides.

This reactivity makes the compound an important intermediate for:

-

Pharmaceuticals: As a precursor for drugs with antibacterial, anti-inflammatory, or diuretic properties[1].

-

Specialty Chemicals: In the production of unique dyes and pigments where the sulfonamide group can act as a chromophore or modify solubility[6].

-

Agrochemicals: For the development of new herbicides and pesticides.

Experimental Protocols

The following protocols are provided for illustrative purposes and should be performed by trained professionals with appropriate safety measures in a certified laboratory environment.

Protocol: Synthesis of this compound[5]

-

Preparation: In a fume hood, carefully add 4-hydroxybenzoic acid (5.5 g, 39.82 mmol) in portions to a flask containing chlorosulfonic acid (31 mL).

-

Reaction: Stir the resulting mixture at 20 °C for 16 hours. The solution will become homogeneous as the starting material reacts.

-

Quenching & Precipitation: Prepare a beaker with 300 mL of ice water. Slowly and carefully add the reaction mixture dropwise to the ice water with vigorous stirring. A white solid will precipitate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous suspension with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash with brine (50 mL) to remove residual water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (in vacuo) to obtain a crude solid residue.

-

Purification: Add petroleum ether (30 mL) to the crude residue and triturate the solid at 20 °C for 30 minutes.

-

Isolation: Collect the purified white solid by filtration, wash with a small amount of cold petroleum ether, and dry to afford the final product. (Expected yield: ~74%).

Protocol: General Synthesis of a Sulfonamide Derivative

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane) in a round-bottom flask.

-

Addition of Amine: Add the desired primary or secondary amine (1.1 equivalents) to the solution. A base (e.g., triethylamine or pyridine, 1.2 equivalents) is typically included to neutralize the HCl byproduct.

-

Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

-

Purification: Wash the organic layer with dilute acid, then brine. Dry the organic layer over sodium sulfate, filter, and concentrate. The crude product can be purified further by recrystallization or column chromatography.

Safety and Handling

This compound is a hazardous substance and must be handled with care.

-

Hazards: Causes serious eye damage (H318) and may cause respiratory irritation (H335). The compound is a combustible solid, and finely distributed dust can create an explosion hazard. It reacts violently with water.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a face shield (P280). Work in a well-ventilated fume hood and avoid breathing dust (P261).

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Immediately call an ophthalmologist.

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Take off all contaminated clothing and rinse skin with water/shower.

-

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.

Conclusion

This compound is a cornerstone intermediate for synthetic chemistry. Its well-defined molecular structure and the predictable, high-yield reactivity of its chlorosulfonyl group make it an indispensable tool for researchers, particularly in drug discovery and development. By understanding its properties, synthesis, and safe handling protocols as detailed in this guide, scientists can effectively leverage this compound to construct novel molecules with significant therapeutic and industrial potential.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-(Chlorosulfonyl)-4-methoxybenzoic acid. Retrieved from [Link] (Note: This reference is for a methoxy analog but accurately describes the utility of the chlorosulfonyl group).

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. 3-(Chlorosulfonyl)-4-methoxybenzoic acid [myskinrecipes.com]

- 2. This compound | 77719-02-9 [chemicalbook.com]

- 3. PubChemLite - this compound (C7H5ClO5S) [pubchemlite.lcsb.uni.lu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound [myskinrecipes.com]

Introduction: The Bifunctional Importance of 3-(Chlorosulfonyl)-4-hydroxybenzoic Acid

An In-depth Technical Guide to the Stability and Storage of 3-(Chlorosulfonyl)-4-hydroxybenzoic Acid

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity of this critical reagent.

This compound is a versatile bifunctional molecule featuring a carboxylic acid, a phenolic hydroxyl group, and a reactive sulfonyl chloride. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The sulfonyl chloride moiety readily reacts with amines to form sulfonamides, a cornerstone of many pharmaceutical compounds, while the carboxylic acid and phenol groups offer additional sites for chemical modification. However, the very reactivity that makes this compound valuable also renders it susceptible to degradation if not handled and stored correctly. Understanding its stability profile is paramount to ensuring experimental reproducibility and the quality of synthesized materials.

Chemical Stability Profile

The stability of this compound is primarily dictated by the electrophilic nature of the sulfonyl chloride group. The principal degradation pathway is hydrolysis, though thermal and photochemical degradation can also occur under specific conditions.

Hydrolytic Instability: The Primary Degradation Pathway

The most significant factor affecting the stability of this compound is its susceptibility to hydrolysis. The sulfonyl chloride group reacts readily with water, including atmospheric moisture, to yield the corresponding 3-sulfo-4-hydroxybenzoic acid.[1] This conversion is generally irreversible and results in the loss of the reactive sulfonyl chloride functionality, rendering the compound unsuitable for its intended synthetic applications.

-

Mechanism of Hydrolysis: The hydrolysis proceeds via a nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl chloride. This reaction is often autocatalytic, as the hydrochloric acid (HCl) produced can protonate the sulfonyl group, further increasing its electrophilicity and accelerating the degradation of the remaining material.

Thermal Stability

The core benzoic acid structure is thermally robust. Studies on benzoic acid itself show that thermal decomposition occurs at very high temperatures, typically above 475°C.[2] While the substituents on this compound will lower the decomposition temperature, significant degradation is not expected under typical laboratory storage conditions (i.e., below 40°C). However, prolonged exposure to elevated temperatures can accelerate the rate of hydrolysis if any moisture is present.

Photostability

Aromatic sulfonyl compounds can be susceptible to photodegradation. The primary mechanism for aryl sulfonamides involves the cleavage of the sulfur-nitrogen bond upon exposure to UV light. By analogy, the sulfur-chlorine bond in this compound is likely to be photolabile. Therefore, exposure to direct sunlight or other sources of UV radiation should be avoided to prevent photochemical decomposition.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways outlined above, strict adherence to appropriate storage and handling protocols is essential. The primary objective is the rigorous exclusion of moisture.

Short-Term and Long-Term Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Slows the kinetics of potential degradation reactions. A similar methoxy-substituted analog is recommended for storage at this temperature.[3] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces atmospheric moisture, preventing hydrolysis. |

| Container | Tightly sealed, amber glass bottle | Prevents moisture ingress and protects from light to minimize photodegradation.[4][5] |

| Location | Cool, dry, well-ventilated area | Ensures a stable external environment and prevents condensation.[4] |

Incompatible Materials

To prevent hazardous reactions and accelerated degradation, this compound should be stored separately from:

-

Strong Bases (e.g., sodium hydroxide): Will react violently with the acidic protons and the sulfonyl chloride.[4]

-

Strong Oxidizing Agents: May lead to vigorous and potentially explosive reactions.[4]

-

Alcohols and Amines: Will react with the sulfonyl chloride group.

-

Water/Moisture: As detailed above, causes rapid hydrolysis.[1]

Safe Handling Practices

-

Inert Atmosphere Handling: Whenever possible, handle the compound in a glove box or under a stream of dry, inert gas to minimize exposure to atmospheric moisture.

-

Use of Dry Equipment: Ensure all spatulas, glassware, and weighing boats are scrupulously dried before use.

-

Rapid Weighing and Sealing: Minimize the time the container is open to the atmosphere. Securely reseal the container immediately after dispensing.

-

Personal Protective Equipment (PPE): Due to its corrosive nature, always handle with appropriate PPE, including safety goggles, gloves, and a lab coat.

Experimental Protocols for Stability and Purity Assessment

Regular assessment of the purity of this compound is crucial, especially for material that has been stored for an extended period. Several analytical methods can be employed for this purpose.

Purity Determination by Titrimetry

This method provides a cost-effective way to determine the overall acid content and, by inference, the integrity of the sulfonyl chloride group. The principle relies on the neutralization of both the carboxylic acid proton and the hydrochloric acid generated from the hydrolysis of the sulfonyl chloride upon dissolution in an aqueous/alcoholic solvent.[6]

Protocol:

-

Accurately weigh approximately 220 mg of the this compound sample into a 250 mL Erlenmeyer flask.

-

Add 50 mL of 95% ethanol to dissolve the sample.

-

Add 2-3 drops of phenolphthalein indicator.

-

Titrate the solution with a standardized 0.1 M sodium hydroxide (NaOH) solution until a persistent faint pink color is observed.

-

Record the volume of NaOH consumed.

-

Perform a blank titration with 50 mL of 95% ethanol and subtract this volume from the sample titration volume.

Calculation: The purity is calculated based on a 1:2 molar ratio of the analyte to NaOH.

Stability Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for stability studies as it can separate the parent compound from its degradation products, providing a more accurate assessment of purity.

Protocol:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in anhydrous acetonitrile. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: For a stability study, store aliquots of the compound under different conditions (e.g., temperature, humidity, light exposure). At specified time points, dissolve a known mass of each aliquot in anhydrous acetonitrile.

-

Chromatographic Conditions (Example):

-

Analysis: Inject the standards and samples. The appearance of a new, more polar peak (shorter retention time) is indicative of the formation of the sulfonic acid degradation product. Quantify the amount of the parent compound remaining by comparing its peak area to the calibration curve.

| Method | Principle | Advantages | Disadvantages |

| Titrimetry | Neutralization of acidic groups | Cost-effective, simple, rapid | Not specific, cannot distinguish between parent and hydrolytic degradant |

| HPLC | Chromatographic separation | Highly specific, sensitive, quantitative | Requires specialized equipment and method development |

| UV-Vis Spectroscopy | UV absorbance of the aromatic ring | Very simple and rapid | Low specificity, potential for interference from degradants |

Conclusion

The chemical integrity of this compound is critically dependent on the rigorous exclusion of moisture due to the high reactivity of its sulfonyl chloride group. The primary degradation pathway is hydrolysis to the corresponding sulfonic acid. While thermally stable under normal conditions, exposure to light should also be minimized. Optimal long-term stability is achieved by storing the compound under an inert atmosphere, in a tightly sealed amber glass container, at refrigerated temperatures (2-8°C). Regular purity assessment, preferably by a stability-indicating method such as HPLC, is recommended to ensure the quality and reliability of this versatile reagent in its synthetic applications.

References

- CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents.

-

Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC - NIH. Available at: [Link]

-

Safety Data Sheet: Benzoic acid - Carl ROTH. Available at: [Link]

-

Experimental Investigation of The Separation of 4-Hydroxybenzoic Acid Employing Natural and Conventional Solvents | Hungarian Journal of Industry and Chemistry. Available at: [Link]

-

Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM - PubMed. Available at: [Link]

-

Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Available at: [Link]

-

Benzoic Acid: Storage, Transportation, and Pharmacopoeia Standards - JustLong. Available at: [Link]

-

3-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 19860 - PubChem - NIH. Available at: [Link]

-

HPLC Methods for analysis of 4-Hydroxybenzoic acid - HELIX Chromatography. Available at: [Link]

-

Kinetics and mechanistic study of acid-catalysed hydrolysis of p-chlorophenyl-2-furohydroxamic acid - ResearchGate. Available at: [Link]

-

Automated determination of the pKa values of 4-hydroxybenzoic acid in cosolvent-water mixtures and related solvent effects using a modified HPLC system - PubMed. Available at: [Link]

-

Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - Zenodo. Available at: [Link]

-

3-(Chlorosulfonyl)-4-methoxybenzoic acid - MySkinRecipes. Available at: [Link]

-

Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC - NIH. Available at: [Link]

-

The thermal decomposition of benzoic acid - ResearchGate. Available at: [Link]

-

Preparation of 3-amino-4-hydroxybenzoic acids - European Patent Office - EP 0206635 B1. Available at: [Link]

-

Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells - PubMed. Available at: [Link]

-

Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid - Hilaris Publisher. Available at: [Link]

-

4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem. Available at: [Link]

-

Benzoic Acid – Uses and Safety | VelocityEHS. Available at: [Link]

-

Benzoic Acid Standard. Available at: [Link]

-

3-Chlorosalicylic acid | C7H5ClO3 | CID 74585 - PubChem - NIH. Available at: [Link]

-

Safety Data Sheet Benzoic acid Revision 5, Date 14 Nov 2022 - Redox. Available at: [Link]

-

(PDF) Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid. Available at: [Link]

-

Photodegradation of aryl sulfonamides: N-tosylglycine - Chemical Communications (RSC Publishing). Available at: [Link]

-

Surfactant-enhanced dissolution and photolysis of chlorinated aromatic compounds (CACS). Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-(Chlorosulfonyl)-4-methoxybenzoic acid [myskinrecipes.com]

- 4. ehs.com [ehs.com]

- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: 3-(Chlorosulfonyl)-4-hydroxybenzoic acid as a Pre-Column Derivatization Reagent for Enhanced HPLC Analysis

Introduction: Overcoming Detection Challenges in HPLC with Chemical Derivatization

In the realm of High-Performance Liquid Chromatography (HPLC), the direct analysis of certain molecules can be a significant challenge. Compounds that lack a suitable chromophore or fluorophore exhibit poor sensitivity with common HPLC detectors like UV-Visible or fluorescence detectors.[1][2][3] Furthermore, analytes with high polarity can be poorly retained on ubiquitous reversed-phase columns, leading to inadequate separation.[4][5] To surmount these analytical hurdles, pre-column derivatization offers a robust solution.[6][7] This technique involves chemically modifying the analyte before its introduction into the HPLC system to enhance its detectability and/or improve its chromatographic behavior.[3][8]

This guide provides a comprehensive overview of the application of 3-(chlorosulfonyl)-4-hydroxybenzoic acid as a versatile pre-column derivatization reagent. The introduction of this reagent transforms analytes containing primary and secondary amines, phenols, and alcohols into stable derivatives with strong UV absorbance, thereby significantly improving their quantification limits. We will delve into the underlying chemistry, provide detailed protocols for its application, and outline the necessary steps for method validation in accordance with ICH guidelines.[9][10][11]

The Reagent: Properties of this compound

This compound is a bifunctional molecule, possessing a highly reactive sulfonyl chloride group and a carboxylic acid moiety on a benzene ring.[12][13] The key to its utility as a derivatization reagent lies in the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophilic functional groups such as primary and secondary amines, as well as hydroxyl groups of phenols and alcohols.[14][15]

The presence of the benzoic acid structure imparts a strong chromophore to the resulting derivative, making it easily detectable by UV-Vis spectrophotometry.[1] This chemical modification not only enhances sensitivity but can also increase the hydrophobicity of polar analytes, leading to better retention and resolution on reversed-phase HPLC columns.[4]

Reaction Mechanism: Sulfonamide and Sulfonate Ester Formation

The derivatization reaction with this compound proceeds via a nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride.[14][16] When reacting with a primary or secondary amine, a stable sulfonamide is formed. With an alcohol or phenol, a sulfonate ester is generated. The reaction is typically carried out in a slightly alkaline medium to deprotonate the nucleophilic group, thereby increasing its reactivity.

Diagram 1: General Derivatization Reaction

Caption: General reaction of this compound with a nucleophilic analyte.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound for pre-column derivatization. Optimization of reaction conditions such as reagent concentration, pH, temperature, and time is crucial for achieving complete derivatization and ensuring method robustness.[17]

Protocol 1: Preparation of Reagents

-

Derivatization Reagent Solution (10 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in 10 mL of anhydrous acetonitrile. This solution should be prepared fresh daily due to the moisture sensitivity of sulfonyl chlorides.[18][19]

-

Borate Buffer (0.1 M, pH 9.0): Dissolve 3.81 g of sodium tetraborate decahydrate in 100 mL of deionized water. Adjust the pH to 9.0 with a 1 M sodium hydroxide solution.

-

Quenching Solution (e.g., 1 M Glycine): Prepare a 1 M solution of glycine in deionized water to quench the excess derivatizing reagent.

Protocol 2: Derivatization of Amine-Containing Analytes

This protocol is a starting point for the derivatization of primary and secondary amines.

-

Sample Preparation: Prepare a standard or sample solution of the analyte in a suitable solvent (e.g., acetonitrile or water) at a known concentration.

-

Reaction Mixture: In a microcentrifuge tube, mix:

-

100 µL of the analyte solution

-

200 µL of 0.1 M Borate Buffer (pH 9.0)

-

100 µL of the derivatization reagent solution

-

-

Reaction Incubation: Vortex the mixture for 30 seconds and incubate at 60°C for 30 minutes in a water bath or heating block.[17]

-

Quenching: After incubation, cool the mixture to room temperature and add 50 µL of the quenching solution to react with the excess this compound. Vortex for 30 seconds.

-

Final Preparation: The derivatized sample is now ready for direct injection into the HPLC system or can be further diluted with the mobile phase if necessary.

Diagram 2: Derivatization Workflow

Caption: Step-by-step workflow for the pre-column derivatization process.

Protocol 3: HPLC Method for Analysis of Derivatives

The following is a generic reversed-phase HPLC method that can be adapted for the analysis of the derivatives. Method development and optimization will be necessary for specific applications.[5]

| Parameter | Condition |

| HPLC System | A gradient-capable HPLC with a UV detector |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-40 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |

| Injection Volume | 10 µL |

Method Validation: Ensuring Reliable and Accurate Results

A crucial aspect of developing an analytical method is its validation to ensure it is suitable for its intended purpose.[9][10] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[20][21]

Key Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).[10][11] | The peak for the derivatized analyte should be well-resolved from other peaks. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[10] | Correlation coefficient (r²) ≥ 0.999 |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9] | Typically 80-120% of the test concentration for an assay. |

| Accuracy | The closeness of the test results obtained by the method to the true value.[10][11] | Recovery of 98.0% to 102.0% for spiked samples. |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. Assessed at two levels: Repeatability and Intermediate Precision.[10] | Relative Standard Deviation (RSD) ≤ 2.0% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10] | Signal-to-noise ratio of 10:1 |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[10] | No significant change in results with minor variations in parameters like mobile phase composition, pH, and temperature. |

Conclusion

This compound is a promising derivatization reagent for the sensitive and reliable HPLC analysis of compounds containing primary and secondary amine, phenol, and alcohol functional groups. The provided protocols offer a solid foundation for developing and validating robust analytical methods. By converting analytes with poor detectability into highly UV-active derivatives, this reagent empowers researchers, scientists, and drug development professionals to overcome common challenges in liquid chromatography.

References

-

Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

-

Gao, Y., et al. (2024). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. ACS Omega. Retrieved from [Link]

-

Moorchilot, V. S., et al. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. Retrieved from [Link]

-

Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

- Das, D., & Hussain, A. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Books.

-

Patel, K. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

-

Chhanikar, A. S., et al. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Welch Materials. (2024, December 5). Unlocking the Potential of Derivatization Technology in HPLC Analysis. Retrieved from [Link]

-

Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]

-

Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today. Retrieved from [Link]

-

Hyotylainen, T., et al. (2020). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry. Retrieved from [Link]

-

Chhanikar, A. S., et al. (2014). Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]

-

SCION Instruments. (n.d.). Sample Preparation – Derivatization Extraction. Retrieved from [Link]

-

Fier, P. S., & Maloney, K. M. (n.d.). A) Derivatization of complex sulfonamides through the parent sulfonyl... ResearchGate. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 6). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds. Retrieved from [Link]

-

AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

-

Leah4sci. (2014, March 3). Aromatic Sulfonation Mechanism - EAS vid 5 By Leah4sci. Retrieved from [Link]

-

ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

-

IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-(Chlorosulfonyl)-4-methoxybenzoic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

-

ResearchGate. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols | Request PDF. Retrieved from [Link]

-

Shevchuk, O. I., et al. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]

-

Shevchuk, O. I., et al. (2025, November 28). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H5ClO5S). Retrieved from [Link]

-

Reddit. (2016, May 31). Hydrolysis stable sulfonyl chlorides : r/chemistry. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

American Chemical Society - ACS Figshare. (2025, March 28). Novel Charge-Switch Derivatization Method Using 3‑(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Retrieved from [Link]

-

Tse, F. L., & Welling, P. G. (n.d.). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. PubMed. Retrieved from [Link]

-

Song, S., et al. (n.d.). Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.

-

Song, S., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. welch-us.com [welch-us.com]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. pharmtech.com [pharmtech.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sdiarticle4.com [sdiarticle4.com]

- 8. agilent.com [agilent.com]

- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 10. actascientific.com [actascientific.com]

- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. This compound | 77719-02-9 [chemicalbook.com]

- 14. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 15. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

- 16. youtube.com [youtube.com]

- 17. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Extraction Chromatography [scioninstruments.com]

- 19. chemrxiv.org [chemrxiv.org]

- 20. database.ich.org [database.ich.org]

- 21. demarcheiso17025.com [demarcheiso17025.com]

Application Note: Enhanced Detection and Characterization of Hydroxyl-Containing Lipids by Mass Spectrometry Following Derivatization with 3-(Chlorosulfonyl)-4-hydroxybenzoic Acid

For: Researchers, scientists, and drug development professionals in lipidomics and related fields.

Introduction: The Challenge of Analyzing Hydroxyl-Containing Lipids

Lipids, a diverse class of molecules, play critical roles in cellular structure, energy storage, and signaling pathways. The comprehensive analysis of the lipidome, known as lipidomics, provides invaluable insights into cellular function and disease pathogenesis. Mass spectrometry (MS) has become the cornerstone of lipidomics due to its high sensitivity and selectivity.[1][2] However, certain classes of lipids, particularly those containing hydroxyl groups such as sterols, diacylglycerols (DAGs), and monoacylglycerols (MAGs), present analytical challenges. These lipids often exhibit poor ionization efficiency in commonly used MS techniques, leading to low sensitivity and difficulty in accurate quantification.

Chemical derivatization is a powerful strategy to overcome these limitations.[3][4] By chemically modifying a target functional group, in this case, the hydroxyl group, we can significantly enhance the analyte's ionization efficiency and improve its chromatographic properties. This application note provides a detailed protocol and scientific rationale for the derivatization of hydroxyl-containing lipids using 3-(chlorosulfonyl)-4-hydroxybenzoic acid, a novel reagent designed to introduce a readily ionizable sulfonic acid moiety, thereby enabling highly sensitive analysis by negative-mode electrospray ionization tandem mass spectrometry (ESI-MS/MS).

The Principle of Derivatization with this compound

The core of this method lies in the reaction between the sulfonyl chloride group of this compound and the hydroxyl group of the lipid analyte. This reaction, conducted in a basic environment, results in the formation of a stable sulfonate ester.

The key advantages of this derivatization strategy are:

-

Charge-Switching: The introduction of the sulfonic acid group provides a permanent negative charge to the lipid derivative. This facilitates highly efficient ionization in the negative-ion mode of ESI-MS, a mode in which these lipid classes are typically not well detected.[5][6]

-

Improved Sensitivity: Enhanced ionization efficiency directly translates to significantly lower limits of detection (LOD) and limits of quantification (LOQ), enabling the analysis of low-abundance lipid species.

-

Enhanced Chromatographic Separation: The derivatization can improve the peak shape and resolution in reversed-phase liquid chromatography (LC).

-

Structural Information: The fragmentation of the derivatized lipids in MS/MS analysis can provide valuable structural information.

Experimental Workflow

The overall experimental workflow for the derivatization and analysis of hydroxyl-containing lipids is depicted below.

Caption: Experimental workflow for lipid derivatization and MS analysis.

Detailed Protocols

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| This compound | ≥98% Purity | (e.g., Sigma-Aldrich) | Store desiccated at 2-8 °C. |

| Pyridine | Anhydrous, ≥99.8% | (e.g., Sigma-Aldrich) | Use a freshly opened bottle or redistill. Handle in a fume hood. |

| Acetonitrile (ACN) | LC-MS Grade | (e.g., Fisher Scientific) | |

| Chloroform | HPLC Grade | (e.g., Sigma-Aldrich) | |

| Methanol (MeOH) | LC-MS Grade | (e.g., Fisher Scientific) | |

| Water | LC-MS Grade | (e.g., Fisher Scientific) | |

| Nitrogen Gas | High Purity | - | For solvent evaporation. |

| Lipid Standards | ≥99% Purity | (e.g., Avanti Polar Lipids) | For method development and quantification. |

Protocol 1: Derivatization of Lipid Standards

This protocol is intended for the derivatization of individual lipid standards to confirm reaction efficiency and for the generation of calibration curves.

-

Preparation of Reagent Solutions:

-

Derivatization Reagent: Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile. This solution should be prepared fresh before each use.

-

Catalyst Solution: Use anhydrous pyridine directly.

-

-

Derivatization Reaction: a. In a 1.5 mL glass vial, add 10 µL of a 1 mg/mL solution of the lipid standard in chloroform:methanol (2:1, v/v). b. Evaporate the solvent to dryness under a gentle stream of nitrogen. c. Add 50 µL of the derivatization reagent solution to the dried lipid. d. Add 10 µL of anhydrous pyridine. The basic environment provided by pyridine is crucial to neutralize the hydrochloric acid formed during the reaction, driving the reaction to completion.[5] e. Cap the vial tightly and vortex briefly. f. Incubate the reaction mixture at 60 °C for 40 minutes in a heating block or water bath. An optimal reaction time of 40 minutes at 60°C has been reported for a similar reagent, 3-(chlorosulfonyl)benzoic acid.[5][6] g. After incubation, cool the vial to room temperature. h. Add 930 µL of acetonitrile:water (9:1, v/v) to quench the reaction and dilute the sample for LC-MS analysis.

Protocol 2: Derivatization of Lipids from Biological Extracts

This protocol outlines the derivatization of a total lipid extract from a biological sample.

-

Lipid Extraction:

-

Perform a lipid extraction from your biological sample (e.g., plasma, tissue homogenate) using a standard method such as the Folch or Bligh-Dyer procedure.

-

-

Sample Preparation: a. Take a known aliquot of the lipid extract and transfer it to a 1.5 mL glass vial. b. Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

-

Derivatization Reaction: a. Reconstitute the dried lipid extract in 50 µL of a 10 mg/mL solution of this compound in anhydrous acetonitrile. b. Add 10 µL of anhydrous pyridine. c. Cap the vial tightly, vortex, and incubate at 60 °C for 40 minutes. d. Cool the reaction to room temperature. e. Quench the reaction and dilute the sample by adding 940 µL of acetonitrile:water (9:1, v/v). The sample is now ready for LC-MS/MS analysis.

Chemical Reaction Mechanism

The derivatization proceeds via a nucleophilic acyl substitution reaction. The hydroxyl group of the lipid acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. Pyridine acts as a base to accept the proton from the hydroxyl group, increasing its nucleophilicity, and also neutralizes the leaving group, chloride, by forming pyridinium hydrochloride.

Caption: Derivatization of a hydroxyl-containing lipid with this compound.

Mass Spectrometry Analysis

LC-MS/MS Parameters

The following are suggested starting parameters for LC-MS/MS analysis. Optimization may be required based on the specific instrument and lipid classes of interest.

| Parameter | Recommended Setting |

| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid |

| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute lipids, then re-equilibrate. |

| Flow Rate | 0.2-0.4 mL/min |

| Column Temperature | 40-50 °C |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Scan Type | Full Scan (for discovery) and Product Ion Scan or Multiple Reaction Monitoring (MRM) (for targeted quantification) |

| Collision Energy | Optimize for specific lipid classes. |

Expected Mass Spectra and Fragmentation

Upon derivatization, the lipid will carry a permanent negative charge due to the sulfonic acid group. In full scan mode, the derivatized lipids will be detected as their deprotonated molecules, [M-H]⁻.

In tandem mass spectrometry (MS/MS), collision-induced dissociation (CID) of the derivatized lipid will produce characteristic fragment ions. The fragmentation of sulfonic acid derivatives can be highly informative. For instance, a neutral loss of the derivatizing agent or specific fragments from the lipid backbone can be observed, aiding in structural elucidation and confident identification.[7]

Trustworthiness and Self-Validation

To ensure the reliability of this protocol, the following self-validating steps are recommended:

-

Reaction Completeness: Analyze a derivatized lipid standard alongside an underivatized standard. The disappearance of the underivatized lipid peak and the appearance of the derivatized peak will confirm the reaction has gone to completion.

-

Stability of Derivatives: The stability of the derivatized lipids should be assessed by analyzing the samples at different time points after preparation. For a similar derivatization agent, derivatives have been shown to be stable for at least 10 hours at 4°C and for 5 days at -80°C.[5][6]

-

Internal Standards: For quantitative studies, it is crucial to use appropriate internal standards. Ideally, stable isotope-labeled lipids corresponding to the analytes of interest should be used and subjected to the same derivatization procedure.

Conclusion

The derivatization of hydroxyl-containing lipids with this compound offers a robust and sensitive method for their analysis by LC-MS/MS. By introducing a permanent negative charge, this "charge-switching" derivatization significantly enhances ionization efficiency in the negative-ion mode, leading to substantial improvements in detection limits. The detailed protocol provided herein, along with the scientific rationale and recommendations for self-validation, offers researchers a powerful tool to explore the roles of sterols, diacylglycerols, and other hydroxyl-containing lipids in health and disease.

References

-

Jung, H. R., et al. (2020). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 92(1), 1031–1039. Available from: [Link]

-

ResearchGate. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols | Request PDF. Available from: [Link]

-

Lagutin, K., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(17), 5717. Available from: [Link]

-

Paglia, G., & Astarita, G. (2017). Mass Spectrometry in Analytical Lipidomics. Spectroscopy Online. Available from: [Link]

-

UAB. (2023). The use of mass spectrometry in lipidomics. Available from: [Link]

-

Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. Available from: [Link]

-

LIPID MAPS. (2018, November 30). Mass Spectrometric Approaches to Lipidomic Studies [Video]. YouTube. Available from: [Link]

-

Bielawski, J., & Hannun, Y. A. (2012). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Analytical Biochemistry, 421(2), 777–784. Available from: [Link]

-

Keough, T., et al. (2000). Sequencing of sulfonic acid derivatized peptides by electrospray mass spectrometry. Journal of Mass Spectrometry, 35(6), 735–745. Available from: [Link]

Sources

- 1. uab.edu [uab.edu]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sequencing of sulfonic acid derivatized peptides by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: 3-(Chlorosulfonyl)-4-hydroxybenzoic Acid Reactions

Welcome to the technical support center for 3-(chlorosulfonyl)-4-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis and use of this versatile reagent. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reactions, minimize byproduct formation, and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common method for synthesizing this compound is through the direct chlorosulfonation of 4-hydroxybenzoic acid using chlorosulfonic acid as both the reagent and the solvent.

Q2: What are the most common byproducts I should expect in the synthesis of this compound?

Based on reactions with structurally similar compounds, the primary byproducts to anticipate are:

-

3-Sulfo-4-hydroxybenzoic acid: This is the hydrolysis product of the desired compound, where the chlorosulfonyl group reacts with water.[1][2] This is a significant cause of yield loss, particularly during aqueous workup.[3]

-

Diaryl Sulfones: These are high-melting point, often insoluble solids formed when the newly introduced sulfonyl chloride group reacts with another molecule of 4-hydroxybenzoic acid.[1] This side reaction is particularly prevalent at elevated temperatures.[1]

-

Isomeric Byproducts: Depending on the reaction conditions, chlorosulfonation can occur at other positions on the aromatic ring, leading to isomeric chlorosulfonylated hydroxybenzoic acids.

-

Disulfonated Byproducts: Under harsh reaction conditions, such as high temperatures or a large excess of chlorosulfonic acid, a second chlorosulfonyl group can be introduced onto the benzene ring.[1]

-

Unreacted 4-hydroxybenzoic acid: Incomplete reactions will leave the starting material as an impurity.

Q3: My final product of a reaction using this compound is a different color than expected. What could be the cause?

Discoloration in the final product can arise from several sources. The formation of diaryl sulfone byproducts can sometimes lead to colored impurities. Additionally, if the reaction is performed at elevated temperatures, degradation of the starting material or product may occur, leading to colored tars. Purification by recrystallization, potentially with the use of activated charcoal, can often remedy this issue.[4]

Q4: How can I best store this compound to prevent degradation?

This compound is sensitive to moisture due to the high reactivity of the chlorosulfonyl group.[4] To prevent hydrolysis to the corresponding sulfonic acid, it should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[4]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and use of this compound and provides actionable solutions.

Issue 1: Low Yield of this compound

| Potential Cause | Recommended Solution |

| Hydrolysis of the Chlorosulfonyl Group | The chlorosulfonyl group is highly susceptible to hydrolysis. During the workup, it is crucial to pour the reaction mixture onto crushed ice and water rapidly while maintaining the temperature of the aqueous mixture between 0-5°C.[1] Immediate filtration of the precipitated product is also recommended to minimize its contact time with the acidic aqueous solution.[1] For highly sensitive applications, an anhydrous workup, where excess chlorosulfonic acid is removed under reduced pressure, can be considered.[1] |

| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all the starting material has been consumed.[1] If the reaction is sluggish, consider optimizing the reaction time and temperature. For similar syntheses, heating the reaction mixture to 80-90°C for 2-4 hours after the initial addition has been effective.[1] |

| Formation of Diaryl Sulfone Byproducts | This side reaction is primarily driven by high temperatures.[1] Maintain stringent temperature control, not exceeding 20°C during the addition of 4-hydroxybenzoic acid to chlorosulfonic acid.[1] Using a slight excess of chlorosulfonic acid can also help promote the complete conversion to the desired sulfonyl chloride, making the intermediate sulfonic acid less available to form the sulfone.[1] |

Issue 2: Presence of Unexpected Peaks in HPLC Analysis

| Potential Cause | Identification and Resolution |

| Unreacted Starting Material | Compare the retention time of the unexpected peak with a standard of 4-hydroxybenzoic acid. To resolve this, ensure the reaction goes to completion by optimizing reaction time and temperature, and using an adequate molar excess of chlorosulfonic acid.[3] |

| Hydrolysis Product (3-Sulfo-4-hydroxybenzoic acid) | The hydrolysis product is more polar and will likely have a shorter retention time in reversed-phase HPLC. To confirm, a spiked sample with the suspected impurity can be analyzed.[2] To minimize this byproduct, ensure anhydrous conditions during the reaction and a rapid, cold workup.[1] |

| Diaryl Sulfone Byproducts | These compounds are typically less polar than the desired product and will have longer retention times in reversed-phase HPLC. They are often high-melting and insoluble.[1] Identification can be aided by techniques like LC-MS to determine the molecular weight. To avoid their formation, maintain strict temperature control during the reaction.[1] |

| Isomeric Byproducts | Isomers may have similar retention times to the desired product, making them difficult to separate. High-resolution HPLC or specialized columns may be necessary. Their formation can be minimized by carefully controlling the reaction temperature. |

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from 4-hydroxybenzoic acid.

Materials:

-

4-hydroxybenzoic acid

-

Chlorosulfonic acid

-

Crushed ice

-

Deionized water

-

Ethyl acetate

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber, carefully add chlorosulfonic acid (approximately 5 molar equivalents).

-

Cool the flask in an ice-water bath to 0-5°C.

-

Slowly and portion-wise, add 4-hydroxybenzoic acid (1 molar equivalent) to the stirred chlorosulfonic acid, maintaining the internal temperature below 20°C.

-

After the addition is complete, allow the reaction mixture to stir at 20°C for 16 hours.

-

Prepare a separate large beaker with a vigorously stirred mixture of crushed ice and water (approximately 300 mL for every 5.5 g of starting material).

-

Slowly and carefully, add the reaction mixture dropwise to the ice-water, ensuring the temperature of the quench mixture remains between 0-5°C.

-

A white precipitate of this compound will form.

-

Extract the mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound sample by separating it from potential byproducts.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Phosphoric acid

-

Anhydrous acetonitrile (for sample diluent)

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid. For example, starting with 30% acetonitrile and increasing to 70% over 10 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 240 nm

-

Injection Volume: 10 µL

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the sample in anhydrous acetonitrile. Prepare samples immediately before analysis to minimize hydrolysis.[2]

-

Analysis:

-

Inject a blank (diluent) to ensure no interfering peaks are present.

-

Inject a standard solution of this compound to determine the retention time.

-

If available, inject standards of potential impurities (e.g., 4-hydroxybenzoic acid, 3-sulfo-4-hydroxybenzoic acid) to confirm their retention times.

-

Inject the sample solution to determine the purity by area percent normalization.

-

Visualizing Reaction Pathways and Troubleshooting

Byproduct Formation Pathways

Caption: Key byproduct formation pathways in the synthesis of this compound.

Troubleshooting Workflow for Low Yield

Sources

Technical Support Center: Recrystallization of 3-(Chlorosulfonyl)-4-hydroxybenzoic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-(Chlorosulfonyl)-4-hydroxybenzoic acid by recrystallization. It addresses common challenges and provides practical, field-proven solutions to ensure experimental success and high-purity outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of recrystallizing this compound?

Recrystallization is a critical purification technique used to remove impurities that may be present from the synthesis of this compound.[1][2] The underlying principle is the difference in solubility between the desired compound and the impurities in a chosen solvent system at different temperatures.[1] By dissolving the crude solid in a hot solvent and allowing it to cool slowly, the this compound will form highly ordered crystals, while the impurities remain dissolved in the surrounding liquid (mother liquor).[2] This process is essential for obtaining a high-purity product, which is often a stringent requirement for subsequent pharmaceutical applications and analytical characterization.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

The ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures.[1][3] This differential solubility is key to achieving a good recovery of the purified product. For a compound like this compound, which possesses both a polar carboxylic acid group and a reactive chlorosulfonyl group, solvent selection requires careful consideration.